1-Bromo-2-(propan-2-yloxy)naphthalene
Description
1-Bromo-2-(propan-2-yloxy)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 1-position and an isopropoxy (-OCH(CH₃)₂) group at the 2-position. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The bromine atom serves as a leaving group in substitution reactions, while the isopropoxy group directs electrophilic attack via its electron-donating nature. The branched alkyl chain in the isopropoxy group introduces steric hindrance, influencing regioselectivity in subsequent reactions .
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-2-propan-2-yloxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-9(2)15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMYHIJIIDASRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Characteristics | Key Reactivity Differences |
|---|---|---|---|---|
| 1-Bromo-2-(propan-2-yloxy)naphthalene | C₁₃H₁₃BrO | 265.15 | Electron-donating isopropoxy group | Activated ring; steric hindrance at C-2 |
| 1-Bromo-2-methoxynaphthalene | C₁₁H₉BrO | 237.10 | Electron-donating methoxy group | Activated ring; less steric hindrance |
| 1-Bromo-2-methylnaphthalene | C₁₁H₉Br | 221.10 | Neutral methyl group | Deactivated ring (weakly) |
| 1-Bromo-2-(bromomethyl)naphthalene | C₁₁H₈Br₂ | 299.99 | Electron-withdrawing bromomethyl group | Deactivated ring; dual bromine reactivity |
| 1-Bromo-2-vinylnaphthalene | C₁₂H₉Br | 233.11 | Electron-withdrawing vinyl group | Susceptible to addition/polymerization |
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The isopropoxy and methoxy groups (electron-donating) activate the naphthalene ring toward electrophilic substitution, favoring reactions at the 1- and 4-positions. In contrast, bromomethyl and vinyl groups (electron-withdrawing) deactivate the ring, slowing electrophilic attacks .
- Steric Effects: The isopropoxy group’s bulkiness directs electrophiles to less hindered positions (e.g., C-4 over C-1), whereas smaller substituents like methoxy permit more flexibility in regioselectivity .
- Reactivity in Substitution: Bromomethyl derivatives (e.g., 1-Bromo-2-(bromomethyl)naphthalene) exhibit enhanced reactivity in nucleophilic substitutions due to the presence of two bromine atoms, enabling sequential functionalization .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Bromo-2-(propan-2-yloxy)naphthalene typically involves two key steps:
- Selective bromination of naphthalene derivatives
- Introduction of the isopropoxy group via nucleophilic substitution or etherification
A representative approach involves starting from 2-hydroxynaphthalene (or a protected derivative), followed by bromination at the 1-position and subsequent alkylation of the hydroxy group with isopropyl moiety.
Detailed Preparation Method from Literature
A detailed preparation method is reported in the Journal of Organic Chemistry (2019), where this compound was synthesized as compound 4 in a multi-step procedure involving:
- Formation of the intermediate via Friedel–Crafts type reactions and Grignard reagents
- Etherification of the 2-hydroxy group with isopropyl substituent
- Bromination at the 1-position of the naphthalene ring
Experimental Procedure Summary:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting from 2-hydroxynaphthalene or related intermediate | Preparation of 2-(propan-2-yloxy)naphthalene by reaction with isopropyl halide or via Mitsunobu reaction |
| 2 | Bromination agent (e.g., N-bromosuccinimide or elemental bromine) | Selective bromination at the 1-position of the naphthalene ring |
| 3 | Purification by chromatography and recrystallization | Isolation of analytically pure this compound |
The compound was characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry confirming the structure and purity.
One-Pot Modified Procedure
The literature also describes a modified “one-pot” procedure to improve practicality and reduce handling of moisture-sensitive intermediates:
- Generation of intermediates in situ under nitrogen atmosphere
- Use of dry solvents such as toluene and diethyl ether
- Addition of catalytic aluminum chloride to facilitate Friedel–Crafts type reactions
- Use of freshly prepared Grignard reagents for nucleophilic aromatic substitution
This method allows the preparation of this compound with good yields and reproducibility.
Analytical Data of this compound
| Parameter | Data |
|---|---|
| Molecular Formula | C13H13BrO |
| Molecular Weight | 264.15 g/mol |
| ^1H NMR (600 MHz, CDCl3) | δ 1.36 (d, J=6.1 Hz, 6H, isopropyl CH3), 4.59 (q, J=6.1 Hz, 1H, isopropyl CH), 7.14–8.21 (aromatic protons) |
| ^13C NMR (150.8 MHz, CDCl3) | δ 22.7 (CH3), 73.6 (CH), 111.7–152.9 (aromatic carbons) |
| HRMS (ESI-QTOF) | Calculated: 265.0223 [M + H]+; Found: 265.0227 |
These data confirm the successful synthesis and purity of the compound.
Alternative Synthetic Routes and Considerations
- Mitsunobu Reaction : Some patents describe the use of Mitsunobu conditions to introduce the isopropoxy group onto 2-hydroxynaphthalene derivatives, followed by bromination.
- Nucleophilic Substitution : Another approach involves nucleophilic substitution of a suitable leaving group (e.g., 2-bromonaphthalene) with isopropoxide ion.
- Safety and Handling : Brominated aromatic compounds require careful handling due to potential irritancy and toxicity. The compound is typically stored at 2–8 °C and handled under standard laboratory safety protocols.
Summary Table of Preparation Methods
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-2-(propan-2-yloxy)naphthalene, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or etherification. A proven method involves reacting 1-bromo-2-naphthol with isopropyl iodide in the presence of a base like potassium carbonate. For example, in a 250 mL round-bottom flask, dissolve 1-bromo-2-naphthol (5.0 g, 21.6 mmol) in acetone, add K₂CO₃ (6.0 g, 43.2 mmol), and stir for 20 minutes. Add isopropyl iodide (2.2 mL, 21.6 mmol) dropwise, reflux for 12–24 hours, and monitor via TLC (10% ethyl acetate/hexanes). Quench with water, extract with diethyl ether, dry over MgSO₄, and purify via column chromatography. Yield optimization (≥80%) requires controlled temperature (60–70°C) and excess base to deprotonate the hydroxyl group efficiently .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the isopropoxy group via a septet at δ 4.5–4.7 ppm (methine proton) and a doublet for methyl groups (δ 1.3–1.4 ppm). Aromatic protons appear as a multiplet (δ 7.2–8.2 ppm) .
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. The molecular ion peak ([M]⁺) at m/z 265 (C₁₃H₁₃BrO⁺) and fragment ions at m/z 207 (loss of isopropoxy) confirm the structure .
- FT-IR : Look for C-Br stretch at ~560 cm⁻¹ and C-O-C asymmetric stretch at 1240–1260 cm⁻¹ .
Q. What are the recommended storage and handling protocols for this compound?
Methodological Answer: Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and bromine loss. Handle in a fume hood with nitrile gloves and PPE due to potential respiratory irritation (TLV: 0.1 ppm). Dispose via halogenated waste streams, adhering to EPA guidelines .
Advanced Research Questions
Q. How does the bromine substituent influence the naphthalene ring’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing bromine at C1 activates the ring for electrophilic substitution at C4 and C5 positions. In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. The bromine’s leaving group ability (bond dissociation energy: ~70 kcal/mol) facilitates transmetallation, yielding biaryl derivatives. Comparative studies with 1-chloro analogs show 10–15% faster kinetics due to bromine’s polarizability .
Q. What experimental approaches are recommended for determining the crystal structure of derivatives?
Methodological Answer:
- Crystallization : Use slow vapor diffusion (hexane/DCM, 3:1) to grow single crystals.
- X-ray Diffraction : Collect data on a Bruker D8 Venture (Mo-Kα, λ = 0.71073 Å). Refine via SHELXL-2018/3 using full-matrix least-squares on F². Anisotropic displacement parameters for Br and O atoms improve R-factor convergence (target: R₁ < 0.05). Twinning analysis (e.g., ROTAX) is critical if multiple domains are observed .
Q. How can environmental persistence and degradation pathways be assessed?
Methodological Answer:
- Hydrolysis Studies : Incubate in pH-buffered solutions (4–9) at 25°C. Monitor via HPLC-UV (λ = 254 nm). Half-life (t₁/₂) in neutral water: ~120 days, increasing to >1 year at pH 9 due to hydroxide-mediated dehalogenation .
- Photodegradation : Expose to UV (254 nm) in a photoreactor. LC-HRMS identifies products like 2-isopropoxynaphthalene-1-ol ([M–Br+OH]⁺, m/z 203.0943) via homolytic C-Br cleavage .
Q. What in vitro models are suitable for toxicological studies?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells exposed to 10–100 µM for 24–72 hours. Measure CYP1A1/2 activity (ethoxyresorufin-O-deethylase assay) and ROS via DCFH-DA fluorescence. EC₅₀ values typically range 25–50 µM .
- Genotoxicity : Conduct Ames tests (TA98 strain ± S9 metabolic activation). A 2-fold increase in revertants at 50 µg/plate indicates mutagenicity, likely via Br-induced DNA alkylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
